molecular formula C29H35N7O2 B607874 GSK926 CAS No. 1346704-13-9

GSK926

Cat. No. B607874
M. Wt: 513.64
InChI Key: BAVPIUIORBFWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK926 is a potent, selective, SAM-competitive, and cell-active EZH2 inhibitor.

Scientific Research Applications

Gene Set Enrichment Analysis (GSEA)

GSK926 is instrumental in gene set enrichment analysis (GSEA). GSEA is a method for interpreting gene expression data by focusing on gene sets, which are groups of genes sharing common biological functions, chromosomal locations, or regulation. This method has been applied in various cancer-related research, including studies on leukemia and lung cancer, demonstrating its utility in biomedical research (Subramanian et al., 2005).

Histone Lysine Methyltransferase EZH2 Inhibition

In cancer research, GSK926 has been identified as a potent, selective, and cell-active inhibitor of the histone H3-lysine 27 (H3K27) methyltransferase EZH2. EZH2 is critical in regulating gene expression and is linked to the onset and progression of cancer. Thus, GSK926 serves as a valuable tool for exploring the biology of EZH2 (Verma et al., 2012).

Graph Signal Processing (GSP)

GSK926 contributes to the field of graph signal processing (GSP), which develops tools for processing data on irregular graph domains. It is involved in research that bridges conventional digital signal processing with GSP, aiding in the analysis of biological data, among other applications (Ortega et al., 2017).

Genome Sequence Analysis

GSK926 plays a role in genome sequence analysis, particularly in the Genome Sequence Archive (GSA). The GSA is a repository for archiving raw sequence data, which supports the storage and sharing of such data for global scientific communities. It accommodates explosive data growth and diverse data types, including data associated with GSK926 (Chen et al., 2021).

properties

CAS RN

1346704-13-9

Product Name

GSK926

Molecular Formula

C29H35N7O2

Molecular Weight

513.64

IUPAC Name

N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-isopropyl-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole-4-carboxamide

InChI

InChI=1S/C29H35N7O2/c1-18(2)36-26-14-22(21-6-7-27(30-15-21)35-10-8-34(5)9-11-35)13-23(25(26)17-32-36)28(37)31-16-24-19(3)12-20(4)33-29(24)38/h6-7,12-15,17-18H,8-11,16H2,1-5H3,(H,31,37)(H,33,38)

InChI Key

BAVPIUIORBFWSR-UHFFFAOYSA-N

SMILES

O=C(C1=CC(C2=CC=C(N3CCN(C)CC3)N=C2)=CC4=C1C=NN4C(C)C)NCC5=C(C)C=C(C)NC5=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK926;  GSK-926;  GSK 926; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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